molecular formula C20H24N2O4S B11234033 1-(benzylsulfonyl)-N-(2-methoxyphenyl)piperidine-3-carboxamide

1-(benzylsulfonyl)-N-(2-methoxyphenyl)piperidine-3-carboxamide

Cat. No.: B11234033
M. Wt: 388.5 g/mol
InChI Key: JAGKHEUFGIKIMC-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-1-phenylmethanesulfonylpiperidine-3-carboxamide is a complex organic compound with a unique structure that combines a piperidine ring with methoxyphenyl and phenylmethanesulfonyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyphenyl)-1-phenylmethanesulfonylpiperidine-3-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 1-(2-methoxyphenyl)piperazine with oxetane, catalyzed by Yb(OTf)3 in acetonitrile, to form the intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . This intermediate is then further reacted with phenylmethanesulfonyl chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. Techniques such as recrystallization and purification of intermediates are crucial to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyphenyl)-1-phenylmethanesulfonylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions may be employed to remove oxygen or introduce hydrogen atoms.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(2-Methoxyphenyl)-1-phenylmethanesulfonylpiperidine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)-1-phenylmethanesulfonylpiperidine-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of recombinant L. mexicana arginase, leading to the production of reactive oxygen species (ROS) and inducing apoptosis in parasites . This suggests its potential use in treating parasitic infections.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Methoxyphenyl)-1-phenylmethanesulfonylpiperidine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds. Its potential therapeutic applications and ability to interact with specific molecular targets make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C20H24N2O4S

Molecular Weight

388.5 g/mol

IUPAC Name

1-benzylsulfonyl-N-(2-methoxyphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C20H24N2O4S/c1-26-19-12-6-5-11-18(19)21-20(23)17-10-7-13-22(14-17)27(24,25)15-16-8-3-2-4-9-16/h2-6,8-9,11-12,17H,7,10,13-15H2,1H3,(H,21,23)

InChI Key

JAGKHEUFGIKIMC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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